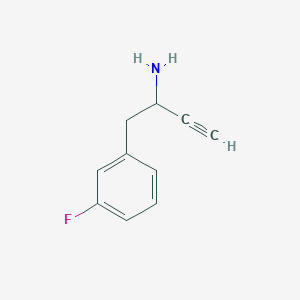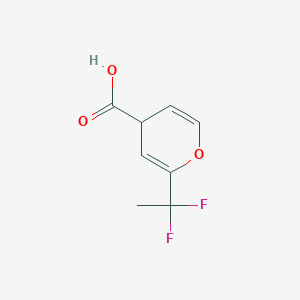
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring. The presence of these two rings makes it an interesting compound for various chemical and biological applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to the target compound with high regio- and stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
科学研究应用
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Uniqueness
2-(Azetidin-3-ylsulfanyl)-4-methylpyrimidine is unique due to its combination of an azetidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11N3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC 名称 |
2-(azetidin-3-ylsulfanyl)-4-methylpyrimidine |
InChI |
InChI=1S/C8H11N3S/c1-6-2-3-10-8(11-6)12-7-4-9-5-7/h2-3,7,9H,4-5H2,1H3 |
InChI 键 |
CSXPWOMZFXMKMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1)SC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)
![4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13217170.png)
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one](/img/structure/B13217177.png)

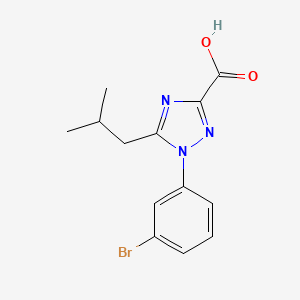
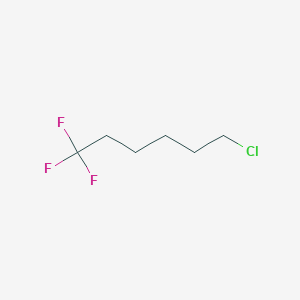
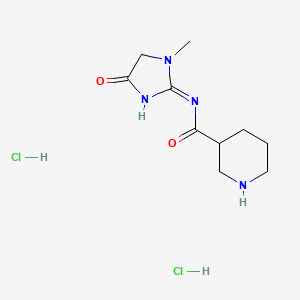
![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)

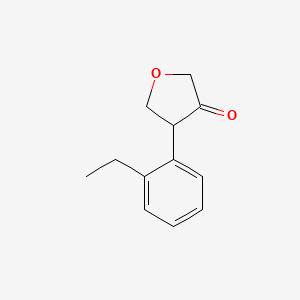

![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
